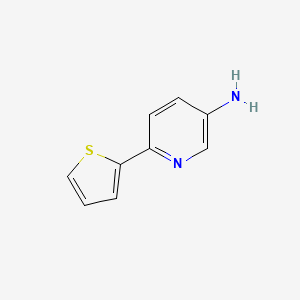

6-(Thiophen-2-yl)pyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-thiophen-2-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWMMXAXMOQPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594617 | |

| Record name | 6-(Thiophen-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-44-6 | |

| Record name | 6-(Thiophen-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 6-(Thiophen-2-yl)pyridin-3-amine Scaffold

An In-depth Technical Guide to the Synthesis of 6-(Thiophen-2-yl)pyridin-3-amine for Researchers and Drug Development Professionals

The fusion of pyridine and thiophene rings creates a bioisosteric scaffold with unique electronic properties and a rigid structure, making it a valuable component in the design of therapeutic agents. The aminopyridine moiety is a well-established pharmacophore capable of forming crucial hydrogen bond interactions, particularly with the hinge region of kinase ATP-binding pockets[1]. Consequently, this compound serves as a key intermediate in the synthesis of potent and selective inhibitors for various kinases implicated in oncology and neurodegenerative disorders[1]. The strategic replacement of a phenyl ring with a thiophene ring has been shown to significantly enhance bioactivity in certain contexts, underscoring the therapeutic potential of this specific scaffold[2]. This guide focuses on the most efficient and scalable synthetic route to this important molecule.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, points to a disconnection at the C-C bond between the pyridine and thiophene rings. This strategy is ideally suited for a palladium-catalyzed cross-coupling reaction, which is a cornerstone of modern organic synthesis for its efficiency and functional group tolerance. The Suzuki-Miyaura cross-coupling reaction is the preeminent choice for this transformation, offering a robust and well-documented method for constructing biaryl and heteroaryl systems[3][4][5].

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction provides a powerful and versatile method for the synthesis of this compound. This palladium-catalyzed reaction couples an organoboron compound (thiophene-2-ylboronic acid) with a halide (6-bromopyridin-3-amine) to form the desired C-C bond.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a palladium catalyst, ligand, and base is critical for an efficient reaction, especially when dealing with heteroaryl substrates that may contain coordinating amine groups[5].

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a robust starting point and may require optimization based on the specific scale and available instrumentation.

Step 1: Reagent Preparation and Reaction Setup

-

To a flame-dried Schlenk flask, add 6-bromopyridin-3-amine (1.0 eq), thiophen-2-ylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio)[4].

-

Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), as a 2M aqueous solution (3.0 eq)[5].

Step 2: Reaction Execution

-

Heat the reaction mixture to a temperature between 85-100°C with vigorous stirring[4][6].

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours)[5].

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reagents and Conditions Summary

| Reagent/Parameter | Recommended | Rationale |

| Pyridine Source | 6-Bromopyridin-3-amine | Commercially available, good reactivity in cross-coupling. |

| Boron Source | Thiophen-2-ylboronic acid | Stable and effective coupling partner. |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Efficient for heteroaryl couplings[3][6]. |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the boronic acid for transmetalation[3][5]. |

| Solvent | 1,4-Dioxane/Water or Toluene | Good solubility for reactants and facilitates the reaction[3][4]. |

| Temperature | 85-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently[4][6]. |

Synthesis of Key Precursors

While both 6-bromopyridin-3-amine and thiophen-2-ylboronic acid are commercially available, their synthesis may be necessary in some research settings.

Synthesis of 3-Aminopyridine

A common laboratory-scale preparation of 3-aminopyridine involves the Hofmann rearrangement of nicotinamide[7]. This reaction is typically carried out using an alkaline solution of sodium hypobromite or hypochlorite[7][8].

Protocol:

-

A solution of sodium hydroxide in water is cooled in an ice bath.

-

Bromine is added to form sodium hypobromite in situ.

-

Nicotinamide is added, and the reaction is stirred at low temperature before being heated to around 70-75°C[7][8].

-

After cooling, the product is extracted with an organic solvent and purified by recrystallization.

Halogenation of 3-Aminopyridine

The direct bromination of 3-aminopyridine can be challenging due to the activating nature of the amino group. A more controlled approach involves protecting the amine, performing the halogenation, and then deprotecting. However, for the synthesis of 6-halopyridin-3-amines, starting from other precursors like 2-chloro-5-nitropyridine and subsequent reduction and functional group manipulation is often more efficient.

Alternative Synthetic Strategies

While Suzuki-Miyaura coupling is the preferred method, other cross-coupling reactions can also be employed:

-

Stille Coupling: This involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. It is a viable alternative but raises environmental and toxicity concerns due to the tin byproducts.

-

Buchwald-Hartwig Amination: This reaction is primarily for C-N bond formation[9][10]. A potential, albeit more convoluted, route could involve first synthesizing 6-(thiophen-2-yl)pyridine and then introducing the amino group at the 3-position via a nitration/reduction sequence or a directed amination.

Characterization and Purity Analysis

The final product, this compound, should be thoroughly characterized to confirm its identity and purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety and Handling

-

Palladium Catalysts: These are heavy metals and should be handled with care. They are also air-sensitive and should be handled under an inert atmosphere.

-

Solvents: 1,4-Dioxane is a suspected carcinogen and should be handled in a well-ventilated fume hood.

-

Boronic Acids: While generally stable, they can undergo protodeboronation under certain conditions.

-

Halogenated Pyridines: These are often irritants and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, good functional group tolerance, and is scalable, making it the industry standard for producing this valuable medicinal chemistry building block. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can reliably access this important scaffold for the development of novel therapeutics.

References

-

Queiroz, M. J. R. P., et al. (2011). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. PubMed. Available at: [Link]

-

Kaur, H., et al. (2017). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

-

Verbitskiy, E. V., et al. (2015). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. ResearchGate. Available at: [Link]

-

Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Abdel-Fattah, A. M., & Attaby, F. A. (2011). Synthesis, Reactions, and Characterization of 6-Amino-4-(Benzo[b]Thiophen-2-YL). Taylor & Francis Online. Available at: [Link]

-

Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. Available at: [Link]

-

Allen, C. F. H., & Wolf, C. J. (1950). 3-aminopyridine. Organic Syntheses. Available at: [Link]

-

Li, P., et al. (2020). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. ResearchGate. Available at: [Link]

-

El-Fakih, H., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

-

El-Gazzar, M. G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH. Available at: [Link]

-

Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Available at: [Link]

- CN111170937A - Preparation method of 3-aminopyridine. Google Patents.

- US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES. Google Patents.

-

Ghorab, M. M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. American Chemical Society. Available at: [Link]

-

Wang, Y., et al. (2024). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry. Available at: [Link]

-

Kotha, S., & Lahiri, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Heravi, M. M., et al. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

-

El-Sayed, M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Available at: [Link]

-

Sazonovas, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-depth Technical Guide to 6-(Thiophen-2-yl)pyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of pyridine and thiophene rings in a single molecular entity represents a privileged scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of 6-(Thiophen-2-yl)pyridin-3-amine, a compound of significant interest for its potential applications in the development of novel therapeutics. While a definitive CAS Registry Number for this specific isomer has not been prominently reported in publicly accessible databases as of the time of this writing, this document will delve into its chemical characteristics, plausible synthetic routes, and its relevance in the broader context of drug discovery, drawing upon data from closely related analogues and the rich chemistry of its constituent heterocycles. For the purpose of comparative analysis, the known isomer, 6-(Thiophen-3-yl)pyridin-3-amine, is registered under CAS Number 1159815-63-0[1][2].

Introduction: The Significance of the Thiophene-Pyridine Scaffold

The integration of a thiophene moiety into a pyridine framework creates a bioisosteric analogue to a phenylpyridine system, offering a unique combination of electronic and steric properties. Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a common feature in numerous FDA-approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties. The pyridine ring, a six-membered nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry, present in a vast array of bioactive compounds and contributing to aqueous solubility and hydrogen bonding interactions.

The combination of these two heterocycles in this compound presents a versatile building block for library synthesis in drug discovery programs. The amino group at the 3-position of the pyridine ring serves as a key functional handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in various therapeutic targets.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₉H₈N₂S | Based on structure |

| Molecular Weight | 176.24 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Based on related aminopyridines and thienylpyridines |

| Solubility | Expected to have some solubility in organic solvents like methanol, DMSO, and DMF. Limited solubility in water. | General solubility of similar aromatic amines. |

| pKa | The amino group is expected to be basic. | Typical for aminopyridines. |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings. The chemical shifts will be influenced by the electron-donating amino group and the electronic nature of the thiophene ring. The protons on the pyridine ring will likely appear in the aromatic region, as will the protons on the thiophene ring.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The carbons attached to the nitrogen and sulfur atoms will have characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 176.24, corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations.

Synthesis of this compound

The synthesis of this compound can be approached through several established cross-coupling methodologies. A common and effective strategy involves the Suzuki coupling reaction.

Workflow for Suzuki Coupling Synthesis

Caption: Suzuki coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via a Suzuki cross-coupling reaction.

Materials:

-

6-Bromopyridin-3-amine

-

Thiophen-2-ylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 6-bromopyridin-3-amine (1.0 eq), thiophen-2-ylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture under an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium catalysts are highly effective in forming carbon-carbon bonds between sp²-hybridized carbon atoms, which is the core transformation in the Suzuki reaction.

-

Base: The base (sodium carbonate) is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.

-

Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reagents.

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is necessary to maintain its catalytic activity.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the development of new drug candidates targeting a range of diseases. The thiophene and pyridine moieties are prevalent in many biologically active molecules.

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors incorporate pyridine and thiophene rings. The amino group on this compound can be functionalized to interact with the hinge region of kinase active sites.

-

Neuroscience: The structural features of this compound are found in molecules that target central nervous system (CNS) receptors. The lipophilicity of the thiophene ring can aid in crossing the blood-brain barrier.

-

Infectious Diseases: Heterocyclic compounds containing nitrogen and sulfur are known to possess antibacterial and antifungal properties.

Logical Relationship of Scaffold to Biological Activity

Sources

An In-depth Technical Guide to 6-(Thiophen-2-yl)pyridin-3-amine: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Convergence of Thiophene and Pyridine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic fusion of privileged heterocyclic scaffolds has consistently yielded compounds with significant therapeutic potential. Among these, the combination of a thiophene ring and a pyridine nucleus represents a particularly fruitful area of exploration. The thiophene moiety, an isostere of benzene, offers a unique electronic and steric profile that can enhance biological activity and modulate pharmacokinetic properties.[1] Simultaneously, the pyridine ring is a cornerstone of numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. This guide provides a comprehensive technical overview of a promising exemplar of this structural class: 6-(Thiophen-2-yl)pyridin-3-amine .

This molecule serves as a valuable building block for the synthesis of novel chemical entities with potential applications in oncology, infectious diseases, and beyond. Its structural simplicity belies a rich chemical functionality, with the primary amine group on the pyridine ring offering a versatile handle for further derivatization. This document will delve into the core properties of this compound, offering insights into its synthesis, detailed characterization, and the rationale behind its growing importance in drug development programs. For researchers and scientists in the field, this guide aims to be an essential resource for understanding and harnessing the potential of this compelling heterocyclic compound.

Physicochemical and Predicted Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for this compound is not yet widely published, we can compile its known identifiers and predict key properties based on its structure and data from closely related analogues.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 898289-44-6 | CymitQuimica[2] |

| Molecular Formula | C₉H₈N₂S | N/A |

| Molecular Weight | 176.24 g/mol | CymitQuimica[2] |

| Appearance | Light brown to brown solid (Predicted) | ChemicalBook[3] |

| Melting Point | Not available (experimental) | N/A |

| Boiling Point | 312.2 ± 27.0 °C (Predicted for isomer) | ChemicalBook[3] |

| Density | 1.261 ± 0.06 g/cm³ (Predicted for isomer) | ChemicalBook[3] |

| pKa | 5.92 ± 0.22 (Predicted for isomer) | ChemicalBook[3] |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Inferred |

Strategic Synthesis: The Power of Palladium Catalysis

The construction of the biaryl linkage between the pyridine and thiophene rings is the cornerstone of synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for this purpose, offering good yields and tolerance to a wide range of functional groups.[4]

Proposed Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

A logical and field-proven approach involves the palladium-catalyzed coupling of a halogenated aminopyridine with a thiophene boronic acid derivative. A common and commercially available starting material is 6-bromo-3-aminopyridine or 6-chloro-3-aminopyridine.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

The following protocol is a representative procedure adapted from established methods for similar Suzuki-Miyaura cross-coupling reactions.[4]

-

Reaction Setup: To a flame-dried round-bottom flask, add 6-bromo-3-aminopyridine (1.0 eq), thiophene-2-boronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene. Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium carbonate (Na₂CO₃, 2.0 eq).

-

Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to reflux (typically 80-100 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Based on the analysis of closely related structures, the following spectral characteristics are expected.[5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and thiophene rings.

-

Pyridine Protons: Three protons will be present on the pyridine ring, likely appearing as a doublet, a doublet of doublets, and another doublet in the aromatic region (typically δ 7.0-8.5 ppm). The coupling constants will be indicative of their ortho, meta, and para relationships.

-

Thiophene Protons: The three protons on the thiophene ring will also resonate in the aromatic region (typically δ 7.0-7.8 ppm), exhibiting characteristic coupling patterns for a 2-substituted thiophene.

-

Amine Protons: The -NH₂ protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyridine Carbons: Five distinct signals are expected for the pyridine ring carbons, with their chemical shifts influenced by the nitrogen atom and the substituents.

-

Thiophene Carbons: Four signals are anticipated for the thiophene ring carbons.

-

The chemical shifts will be in the aromatic region (typically δ 110-160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: As a primary aromatic amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.

-

C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching of the aromatic amine will likely be observed in the 1250-1350 cm⁻¹ range.

-

C-S Stretching: A weak band for the C-S bond in the thiophene ring may be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion peak (M⁺) at m/z = 176.

-

Fragmentation Pattern: The fragmentation pattern will likely involve the loss of small molecules and characteristic cleavages of the pyridine and thiophene rings.

Applications in Drug Discovery and Development

The this compound scaffold is a promising starting point for the development of novel therapeutic agents due to the established biological activities of both thiophene and pyridine derivatives.

Anticancer Potential

Numerous studies have highlighted the antiproliferative activity of compounds containing the thiophene-pyridine motif.[5] The structural features of this compound make it an attractive scaffold for the design of kinase inhibitors and other anticancer agents. The primary amine group provides a convenient point for the introduction of various side chains to optimize binding to target proteins.

Antimicrobial and Other Therapeutic Areas

Derivatives of aminopyridines have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The incorporation of the thiophene ring can further enhance these activities. The versatility of the this compound core allows for the exploration of a broad chemical space to identify compounds with desired therapeutic profiles.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

-

Toxicity: Aminopyridines are known to be toxic if swallowed, in contact with skin, or if inhaled.[7][8] Pyridine is harmful if swallowed or inhaled and can cause skin and eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a valuable and versatile building block in the field of medicinal chemistry. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura cross-coupling. The presence of a reactive primary amine allows for extensive derivatization, enabling the exploration of structure-activity relationships in drug discovery programs. The convergence of the biologically active thiophene and pyridine rings within this scaffold suggests significant potential for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding of its properties and synthesis, empowering researchers to unlock the full potential of this promising molecule.

References

- Material Safety Data Sheet for Pyridine. (2011). J.T. Baker.

- Safety Data Sheet for 3-Aminopyridine. (2025). Sigma-Aldrich.

- Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (2021). ACS Omega.

- Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. (2015). Russian Chemical Bulletin.

- Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. (2010). European Journal of Medicinal Chemistry.

- Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. (2025). Moroccan Journal of Chemistry.

- 3-Aminopyridine. (n.d.). Thermo Fisher Scientific.

- Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. (2023).

- 4-Methyl-6-(thiophen-2-ylmethoxy)pyridin-3-amine. (n.d.). PubChem.

- Nitropyridines in the Synthesis of Bioactive Molecules. (2023). Pharmaceuticals.

- 6-Chloro-N-(thiophen-2-ylmethyl)pyridin-3-amine. (n.d.). BLDpharm.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). Molecules.

- 6-(thiophen-2-yl)pyridine-3-carboxylic acid. (n.d.). Sigma-Aldrich.

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry.

- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange.

- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Deriv

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2018). Beilstein Journal of Organic Chemistry.

- Process for preparation of nitropyridine derivatives. (2010).

- 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (2020). Critical Reviews in Analytical Chemistry.

- Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. (1985). Journal of Organic Chemistry USSR.

- Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. (2008). Chemistry of Heterocyclic Compounds.

- 3-Aminopyridine. (n.d.). Grokipedia.

- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom

- 2,2′:6′,2′′-Terpyridines Functionalized with Thienyl Substituents: Synthesis and Applic

- Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2014). Tetrahedron Letters.

- Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. (2019).

- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. (2010). Applied Organometallic Chemistry.

- 2-Pyridinamine, 6-methyl-. (n.d.). NIST WebBook.

- 3-thiophen-2-yl-pyridine. (n.d.). ChemSynthesis.

- 3-Aminopyridine(462-08-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- Pyridine. (n.d.). SpectraBase.

- This compound. (n.d.). CymitQuimica.

- 6-(thiophen-3-yl)pyridin-3-amine. (n.d.). ChemicalBook.

- 6-(Thiophen-3-yl)pyridin-3-amine. (n.d.). ChemScene.

- 6-(thiophen-2-yl)pyridine-3-carboxylic acid. (n.d.). Sigma-Aldrich (Chinese).

- 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. (1997). Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 6-(thiophen-3-yl)pyridin-3-amine CAS#: 1159815-63-0 [m.chemicalbook.com]

- 4. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

6-(Thiophen-2-yl)pyridin-3-amine molecular structure

An In-depth Technical Guide to the Molecular Structure and Medicinal Potential of 6-(Thiophen-2-yl)pyridin-3-amine

Abstract

The heterocyclic scaffold this compound represents a confluence of two privileged moieties in medicinal chemistry: thiophene and aminopyridine. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. We delve into the rationale behind synthetic strategies, particularly the Suzuki-Miyaura cross-coupling, and detail the analytical techniques required for structural elucidation. Furthermore, this document explores the vast therapeutic potential of this scaffold, drawing from the well-established biological activities of related thiophene and aminopyridine derivatives, including their roles as kinase inhibitors and anticancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising molecular architecture for the discovery of novel therapeutics.

Introduction: A Scaffold of Pharmacological Significance

The pyridine ring is a fundamental structural motif present in a multitude of natural products and pharmacologically active compounds.[1][2] Its ability to participate in hydrogen bonding and its metabolic stability make it a cornerstone of drug design. Similarly, aminopyridines are recognized for their wide-ranging applications in pharmacology and agrochemistry, serving as key components in drugs targeting neurological disorders.[3]

The thiophene ring, a sulfur-containing aromatic heterocycle, is another critical pharmacophore. Thiophene derivatives exhibit a remarkable spectrum of biological activities, including antiviral, antimicrobial, anti-inflammatory, and cytotoxic effects.[4] The combination of these two moieties in the this compound core creates a unique electronic and steric profile, making it a highly attractive starting point for the development of novel therapeutic agents. Derivatives of 2-aminothiophene, in particular, are considered privileged structures in medicinal chemistry and are actively being investigated for various conditions.[5][6][7] This guide will dissect the molecular attributes of this hybrid scaffold to provide a solid foundation for its application in drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyridine ring substituted with a thiophene ring at the 6-position and an amine group at the 3-position. This arrangement dictates its three-dimensional conformation and chemical reactivity.

Structural Conformation

While a crystal structure for the parent this compound is not publicly available, analysis of closely related, more complex derivatives provides critical insights. For instance, the crystal structure of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile reveals that the central pyridine ring is largely planar.[2] In this derivative, the thiophene ring is linked to the pyridine core in an equatorial arrangement, with a notable dihedral angle between the two rings of approximately 45-49°.[1][2] This non-coplanar orientation is a key structural feature, influencing how the molecule interacts with biological targets by creating a more three-dimensional shape compared to a flat, fully conjugated system. The supramolecular structure of such compounds is often stabilized by intermolecular N—H⋯N hydrogen bonds, which can form dimers and contribute to the overall crystal packing.[1]

Physicochemical Data

The fundamental properties of the core molecule are summarized below. These values are calculated based on its chemical structure and serve as a baseline for experimental work.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂S | [8] (Isomer) |

| Molecular Weight | 176.24 g/mol | [8] (Isomer) |

| InChI Key | (Predicted) | - |

| SMILES String | Nc1cc(ccn1)-c2cccs2 | - |

| LogP (Predicted) | 1.5 - 2.5 | - |

| Topological Polar Surface Area | 65.1 Ų | - |

| Hydrogen Bond Donors | 1 (from -NH₂) | - |

| Hydrogen Bond Acceptors | 2 (from pyridine N and -NH₂) | - |

Synthesis and Derivatization Strategies

The construction of the this compound scaffold is most efficiently achieved through modern cross-coupling reactions, which offer high yields and broad functional group tolerance.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the preeminent method for forming C-C bonds between aromatic rings and is widely used for the synthesis of heteroaryl pyridines.[9][10][11][12][13] This palladium-catalyzed reaction involves the coupling of an organoboron compound (a boronic acid or ester) with an organohalide.

Causality of Experimental Choices:

-

Starting Materials: The logical starting materials are a halogenated aminopyridine (e.g., 5-amino-2-bromopyridine or 5-amino-2-chloropyridine) and thiophene-2-boronic acid. The choice of halide is critical; bromides are generally more reactive than chlorides, often allowing for milder reaction conditions, but chlorides can be more cost-effective.

-

Catalyst System: A palladium(0) catalyst is essential. Pd(dppf)Cl₂ is a common and robust choice for this type of coupling, as the dppf ligand is effective at stabilizing the palladium center throughout the catalytic cycle.[11][12]

-

Base and Solvent: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid. The solvent system, typically a mixture of an organic solvent like dioxane or toluene and water, is chosen to ensure solubility of both the organic and inorganic reagents.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization steps outlined in the next section.

-

Reagent Preparation: To a flame-dried round-bottom flask, add 5-amino-2-bromopyridine (1.0 eq), thiophene-2-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add degassed dioxane and water (e.g., a 4:1 mixture) via syringe. Add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 eq), under a positive pressure of the inert gas.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The expected data provides a benchmark for validating the synthesis.

| Technique | Expected Signature Features |

| ¹H NMR | Thiophene Protons: Three distinct signals in the aromatic region (~7.0-7.8 ppm), likely appearing as doublets of doublets or multiplets. Pyridine Protons: Three signals in the aromatic region (~7.0-8.5 ppm). Amine Protons: A broad singlet (~4.0-5.5 ppm, depending on solvent) that is D₂O exchangeable. |

| ¹³C NMR | Signals for nine distinct carbon atoms. Thiophene Carbons: Four signals in the aromatic region (~120-145 ppm). Pyridine Carbons: Five signals, with the carbon bearing the thiophene group appearing further downfield. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 177.05. |

| IR Spectroscopy | N-H Stretch: Two characteristic sharp peaks for the primary amine at ~3300-3500 cm⁻¹. C=C/C=N Stretch: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings. C-S Stretch: Weaker bands in the fingerprint region. |

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified product.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to clearly resolve N-H protons.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Perform additional experiments like COSY and HSQC if necessary for complete assignment of protons and carbons.

-

Validation: Compare the observed chemical shifts, coupling constants, and integration values with the expected signatures derived from analogous structures reported in the literature.[1][14][15]

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a rich source of potential drug candidates due to the established pharmacological profiles of its components.

Therapeutic Potential

The fusion of thiophene and aminopyridine moieties has given rise to compounds with significant biological activity. Many derivatives have been investigated for a range of therapeutic applications.

| Biological Activity | Example Target/Indication | Reference(s) |

| Anticancer | Kinase inhibition, Cell proliferation inhibition (e.g., against breast cancer cell lines) | [16][17] |

| Antimicrobial | Antibacterial and antifungal agents | [4][18] |

| Anti-inflammatory | General anti-inflammatory properties | [4][16] |

| Antiviral | Inhibition of viral proteases (e.g., HIV-1) | [4] |

| Neurological Disorders | Adenosine A₁ receptor ligands, Anesthetic agents | [3][7][19] |

| Metabolic Diseases | GLP-1R positive allosteric modulators | [6] |

Rationale for Drug Design: Kinase Inhibition

Many clinically successful anticancer drugs function by inhibiting protein kinases. The this compound scaffold possesses key features of a "hinge-binder" motif common in kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the "hinge" region of the kinase ATP-binding pocket, while the thiophene and amine groups provide vectors for substitution to achieve potency and selectivity.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following workflow illustrates a typical screening process to evaluate a compound derived from this scaffold as a potential kinase inhibitor.

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The is a compelling and versatile scaffold for modern drug discovery. Its synthesis is readily achievable through robust and scalable cross-coupling methodologies. The inherent planarity and conformational flexibility, combined with multiple points for chemical modification, provide a rich platform for generating diverse chemical libraries. Grounded in the extensive pharmacology of its constituent heterocycles, this core structure holds significant promise for the development of novel therapeutics targeting a wide array of diseases, from cancer to infectious and neurological disorders. This guide provides the foundational knowledge for researchers to confidently engage with and exploit the potential of this valuable chemical entity.

References

-

Naghiyev, F. T., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. IUCrData, 8(5). Available from: [Link]

-

Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. Available from: [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 28(21), 7380. Available from: [Link]

-

El-Gazzar, M. G., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(10), 7147–7156. Available from: [Link]

-

Wang, J., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(18), 4272. Available from: [Link]

-

ResearchGate. Synthesis of heteroaryl pyridine derivatives using Suzuki–Miyaura and Buchwald coupling reactions. Available from: [Link]

-

de M. Santos, F. A., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals, 15(11), 1367. Available from: [Link]

-

Redij, T., et al. (2021). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry Letters, 31, 127690. Available from: [Link]

-

Ali, E. A.-R. M., et al. (2020). Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. BMC Chemistry, 14(1), 32. Available from: [Link]

-

Periandy, S., & Ramalingam, S. (2011). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available from: [Link]

-

ResearchGate. Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. Available from: [Link]

-

Thomson, C. G., et al. (2019). Synthesis of 3-(Hetero)aryl Tetrahydropyrazolo[3,4-c]pyridines by Suzuki–Miyaura Cross-Coupling Methodology. The Journal of Organic Chemistry, 84(14), 9233–9242. Available from: [Link]

-

Naghiyev, F. T., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E, 79(Pt 5), 524–528. Available from: [Link]

-

Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. Available from: [Link]

-

I. B. Owolabi, et al. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. Available from: [Link]

-

Bull, J. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available from: [Link]

-

ResearchGate. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Available from: [Link]

-

Akbıyık, M., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 855-866. Available from: [Link]

-

Prasad, K. C., et al. (2018). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available from: [Link]

-

Bull, J. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available from: [Link]

-

Arnaudov, M. G., et al. (1993). IR-Spectral Study of 2-Aminopyridine and Aniline Complexes with Palladium (II). Spectroscopy Letters. Available from: [Link]

-

Kamal, A., et al. (2020). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Scientia Pharmaceutica, 88(3), 36. Available from: [Link]

-

Prajapati, K., et al. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. Moroccan Journal of Chemistry. Available from: [Link]

-

Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6350–6361. Available from: [Link]

-

NIST. 2-Aminopyridine. Available from: [Link]

Sources

- 1. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. tsijournals.com [tsijournals.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity | MDPI [mdpi.com]

- 6. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpbs.com [ijpbs.com]

- 19. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Thiophen-2-yl)pyridin-3-amine: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 6-(thiophen-2-yl)pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By dissecting its structural components—a pyridine ring and a thiophene moiety—we delve into the rationale behind its synthetic strategies, focusing on palladium-catalyzed cross-coupling reactions. This guide furnishes detailed, field-proven protocols for its synthesis, drawing from established methodologies for analogous structures. Furthermore, we explore the therapeutic potential of this scaffold, particularly in the realm of kinase inhibition for oncology, by analyzing structure-activity relationships of closely related compounds. This document is intended for researchers, scientists, and drug development professionals, offering both a practical guide to the synthesis and a forward-looking perspective on the applications of this compound.

Introduction: The Strategic Importance of the Thiophene-Pyridine Scaffold

The fusion of thiophene and pyridine rings creates a privileged scaffold in drug discovery. The pyridine ring, a common motif in pharmaceuticals, offers hydrogen bonding capabilities and can be readily functionalized to modulate physicochemical properties.[1] The thiophene ring, a bioisostere of the benzene ring, is electron-rich and contributes to the molecule's overall aromaticity and potential for π-π stacking interactions with biological targets.[2] The amine substituent on the pyridine ring provides a key vector for further chemical modification and can act as a crucial hydrogen bond donor or acceptor in interactions with protein active sites.

The strategic combination of these fragments in this compound suggests its potential as a versatile building block for the development of novel therapeutics, particularly in the area of kinase inhibition, where such scaffolds have shown significant promise.[3]

Synthetic Strategies: A Tale of Two Couplings

The synthesis of this compound is most efficiently approached through modern palladium-catalyzed cross-coupling reactions. The choice between a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination depends on the readily available starting materials and the desired bond-forming strategy.

Retrosynthetic Analysis

A retrosynthetic analysis reveals two primary disconnection points, leading to either a Suzuki or a Buchwald-Hartwig final step.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of Thiophenylpyridines: A Journey from Serendipitous Discovery to Targeted Therapeutics

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Scaffold

In the vast and ever-expanding universe of medicinal chemistry, certain molecular scaffolds emerge as cornerstones of therapeutic innovation. The thiophenylpyridine core, a deceptively simple fusion of a thiophene and a pyridine ring, represents one such privileged structure. Its journey from a serendipitous discovery rooted in classical organic chemistry to a versatile platform for targeted drug design is a testament to the intricate dance between chemical synthesis and biological activity. This guide aims to provide a comprehensive technical overview of the discovery, history, and evolving applications of thiophenylpyridine compounds. We will delve into the fundamental synthetic strategies, explore the key milestones that have shaped their development, and illuminate the mechanistic pathways through which these compounds exert their diverse pharmacological effects. By understanding the past, we can better navigate the future of drug discovery, and the story of thiophenylpyridines offers invaluable insights for the discerning researcher.

Part 1: Genesis of a Privileged Scaffold - The Discovery and Early History

The story of thiophenylpyridines is intrinsically linked to the discovery of its parent heterocycle, thiophene. In 1882, the German chemist Viktor Meyer, while conducting a routine demonstration of the "indophenin test" for benzene, made a pivotal observation. He noted that highly purified benzene failed to produce the characteristic blue color with isatin and sulfuric acid, leading him to deduce the presence of a sulfur-containing impurity in crude benzene.[1][2] This impurity was isolated and aptly named "thiophene," a discovery that laid the groundwork for the exploration of a new class of heterocyclic compounds.[1] The first synthesis of thiophene was reported by Meyer in 1883, involving the reaction of acetylene with elemental sulfur.[1]

While the precise moment of the first thiophenylpyridine synthesis is not as sharply defined as the discovery of thiophene itself, the exploration of fused heterocyclic systems gained momentum throughout the 20th century. Early research into thienopyridines, a class of compounds where the thiophene and pyridine rings share a bond, was driven by the quest for novel chemical entities with unique properties. These efforts were often extensions of established synthetic methodologies for constructing bicyclic and polycyclic aromatic systems.

A significant turning point in the history of thiophenylpyridine-related compounds came with the development of the thienopyridine class of antiplatelet agents. The discovery and subsequent clinical success of drugs like clopidogrel, patented in 1982, highlighted the profound therapeutic potential of this scaffold.[1] Clopidogrel, a prodrug, is metabolized in vivo to an active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation.[3] This landmark discovery spurred a wave of research into the synthesis and biological evaluation of a vast array of thienopyridine and, by extension, thiophenylpyridine derivatives.

The timeline below outlines some of the key milestones in the journey of thiophene and its pyridine-fused derivatives:

| Year | Milestone | Significance |

| 1882 | Viktor Meyer discovers and isolates thiophene.[1] | Identification of a new class of aromatic heterocyclic compounds.[1] |

| 1883 | Viktor Meyer reports the first synthesis of thiophene.[1] | Established the fundamental structure and reactivity of thiophene.[1] |

| 1963 | Ticarcillin, a thiophene-containing penicillin, is patented.[1] | Demonstrated the utility of the thiophene ring as a bioisostere for the phenyl group in antibiotics.[1] |

| 1982 | Clopidogrel, a thienopyridine antiplatelet agent, is patented.[1] | Ushered in a new era of antithrombotic therapy and sparked widespread interest in the thienopyridine scaffold.[3] |

| 2000s-Present | Expansion of research into diverse biological activities. | Discovery of anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties of various thiophenylpyridine derivatives.[4][5][6] |

Part 2: The Art of Synthesis - Constructing the Thiophenylpyridine Core

The versatility of the thiophenylpyridine scaffold is matched by the diversity of synthetic routes developed for its construction. The choice of synthetic strategy is often dictated by the desired substitution pattern and the specific isomer of the fused ring system. Generally, these syntheses can be categorized into two main approaches: construction of the pyridine ring onto a pre-existing thiophene or, conversely, formation of the thiophene ring on a pyridine precursor.

Building the Pyridine Ring: The Gewald Aminothiophene Synthesis and Subsequent Cyclization

A cornerstone in the synthesis of many thienopyridine derivatives is the Gewald aminothiophene synthesis. This powerful multicomponent reaction allows for the facile construction of highly functionalized 2-aminothiophenes, which serve as versatile intermediates for subsequent pyridine ring formation.

Experimental Protocol: A Representative Synthesis of a Thieno[3,2-b]pyridine Derivative

This protocol describes a general procedure for the synthesis of a thieno[3,2-b]pyridine-2-one derivative from a 3-aminothiophene precursor, a common strategy in the field.[7]

Step 1: Synthesis of the 3-Aminothiophene Intermediate

-

A solution of an appropriate active methylene nitrile (e.g., malononitrile), an α-haloketone, and elemental sulfur in a suitable solvent (e.g., ethanol) is treated with a base (e.g., sodium ethoxide).

-

The reaction mixture is stirred at room temperature or heated under reflux until the starting materials are consumed (monitored by TLC).

-

Upon completion, the reaction is cooled, and the precipitated 3-aminothiophene derivative is collected by filtration, washed, and dried.

Step 2: Cyclization to the Thieno[3,2-b]pyridine-2-one

-

A mixture of the 3-aminothiophene derivative (1 equivalent), an active methylene compound (e.g., ethyl cyanoacetate, 1 equivalent), and a base (e.g., potassium carbonate) in a high-boiling solvent (e.g., DMF) is heated under reflux for several hours.[7]

-

The reaction progress is monitored by TLC.

-

After cooling, the reaction mixture is poured into ice-water and neutralized with a dilute acid (e.g., HCl).

-

The resulting solid product, the thieno[3,2-b]pyridine-2-one derivative, is collected by filtration, washed with water, and purified by recrystallization or column chromatography.[7]

Caption: Mechanism of action of thienopyridine antiplatelet agents.

Anticancer Activity: Targeting Kinases and Proliferation Pathways

More recently, thiophenylpyridine derivatives have emerged as promising candidates for cancer therapy. [5][8][9][10]Their anticancer activity often stems from the inhibition of key signaling molecules involved in tumor growth and proliferation, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). [5][10]By targeting these kinases, thiophenylpyridine compounds can disrupt downstream signaling pathways that are crucial for cell proliferation, angiogenesis, and metastasis. [5] For example, novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been designed and synthesized as dual EGFR/VEGFR-2 inhibitors, demonstrating potent anti-proliferative activities against various cancer cell lines. [5]

Neuropsychotropic and Other Activities

Beyond antiplatelet and anticancer effects, the thiophenylpyridine scaffold has been explored for a range of other biological activities. Certain thioalkyl derivatives of pyridine have demonstrated significant anticonvulsant, anxiolytic, sedative, and antidepressant effects in preclinical studies. [4]Additionally, various thienopyridine and thienopyrimidine derivatives have been reported to possess antimicrobial and anti-inflammatory properties. [6][7][11][12][13] The diverse biological activities of thiophenylpyridine derivatives are summarized in the table below:

| Biological Activity | Mechanism of Action (Example) | Representative Compound Class |

| Antiplatelet | Irreversible inhibition of the P2Y12 receptor. [3] | Thienopyridines (e.g., Clopidogrel) |

| Anticancer | Inhibition of protein kinases (e.g., EGFR, VEGFR-2). [5] | 4-Thiophenyl-pyridines/pyrimidines |

| Anticonvulsant | Antagonism of pentylenetetrazole-induced seizures. [4] | 2-Thioalkyl-nicotinates |

| Anxiolytic/Sedative | Modulation of central nervous system pathways. [4] | 6-Amino-2-thioalkyl-nicotinates |

| Antimicrobial | Disruption of microbial cell processes. | Various thienopyridines and thienopyrimidines |

| Anti-inflammatory | Modulation of inflammatory pathways. [11][12] | Various thiophene-containing compounds |

Part 4: Future Directions and Perspectives

The journey of thiophenylpyridine compounds from a historical chemical curiosity to a clinically relevant scaffold is a powerful illustration of the potential that lies within heterocyclic chemistry. The future of this field is bright, with several exciting avenues for further exploration:

-

Structure-Activity Relationship (SAR) Studies: Continued refinement of SAR will enable the design of more potent and selective inhibitors for specific biological targets.

-

Multitargeted Drug Design: The ability of some thiophenylpyridine derivatives to inhibit multiple targets simultaneously presents an opportunity for the development of novel therapeutics for complex diseases like cancer. [8][9][14]* Prodrug Strategies: The success of clopidogrel highlights the potential of prodrug approaches to improve the pharmacokinetic and pharmacodynamic properties of thiophenylpyridine-based drugs. [3]* Exploration of New Biological Targets: As our understanding of disease biology deepens, the thiophenylpyridine scaffold can be screened against new and emerging therapeutic targets.

References

-

Title: Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity Source: MDPI URL: [Link]

-

Title: A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives Source: Jordan Journal of Chemistry (JJC) URL: [Link]

-

Title: Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine Source: ScienceDirect URL: [Link]

-

Title: Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Structure of thienopyridine derivative. Source: ResearchGate URL: [Link]

-

Title: Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents Source: Medicinal Chemistry Research URL: [Link]

-

Title: Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents | Request PDF Source: ResearchGate URL: [Link]

-

Title: Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents (Journal Article) Source: OSTI.GOV URL: [Link]

-

Title: Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors Source: MDPI URL: [Link]

-

Title: Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents Source: MDPI URL: [Link]

-

Title: Biological Activities of Thiophenes Source: Encyclopedia.pub URL: [Link]

-

Title: Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors Source: PubMed URL: [Link]

-

Title: (PDF) Synthesis, photophysical properties and biological activities of some new thienylpyridines, thienylthieno[2.3‐ b ]pyridines and related fused heterocyclic compounds Source: ResearchGate URL: [Link]

-

Title: Thiophene - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents (Journal Article) | OSTI.GOV [osti.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 13. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

The Thiophenylpyridine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of the Thiophenylpyridine Core

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous FDA-approved drugs and playing a pivotal role in interactions with biological targets.[1] Its incorporation into molecules can enhance water solubility and provide crucial hydrogen bonding capabilities.[2] When fused or linked to a thiophene ring, another biologically significant heterocycle known for its diverse pharmacological activities, the resulting thiophenylpyridine scaffold emerges as a "privileged structure" in drug design.[3][4] This guide delves into the profound biological significance of the thiophenylpyridine core, exploring its therapeutic potential across oncology, infectious diseases, and neurology, and providing insights into the rational design and evaluation of novel drug candidates.

I. Thiophenylpyridine Derivatives as Potent Anticancer Agents

The thiophenylpyridine scaffold has proven to be a versatile framework for the development of novel anticancer therapeutics, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.

A. Multi-Targeted Kinase Inhibition: A Paradigm of Efficacy

Many cancers exhibit a reliance on multiple signaling pathways for their progression and resistance to therapy. Consequently, multi-targeted kinase inhibitors offer a promising strategy to overcome these challenges. Several series of thiophenylpyridine derivatives have demonstrated potent inhibitory activity against a range of kinases crucial for tumor angiogenesis and cell proliferation.

Notably, certain 4-thiophenyl-pyridine derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6] For instance, compounds 2a and 10b from a reported study exhibited superior dual EGFR/VEGFR-2 inhibition with IC₅₀ values of 0.209 µM and 0.195 µM, and 0.161 µM and 0.141 µM, respectively.[5][6] This dual inhibition is critical as EGFR is often overexpressed in various cancers, leading to uncontrolled cell growth, while VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[7]

Furthermore, other 3-(thiophen/thiazole-2-ylthio)pyridine derivatives have been shown to inhibit a broader spectrum of kinases including Fibroblast Growth Factor Receptor 3 (FGFR3), Janus Kinase (JAK), and Recepteur d'Origine Nantais (RON), in addition to EGFR.[8][9] This multi-targeted approach suggests that this class of compounds may exert their anticancer effects through a synergistic blockade of multiple oncogenic signaling pathways.[8][9]

Below is a diagram illustrating the central role of these kinases in cancer cell signaling and the inhibitory action of thiophenylpyridine derivatives.

Caption: Multi-targeted kinase inhibition by thiophenylpyridine derivatives.

B. Induction of Cell Cycle Arrest and Apoptosis

Beyond kinase inhibition, certain thiophenylpyridine derivatives have been shown to induce cell cycle arrest, a critical mechanism for preventing cancer cell proliferation. For example, compound 43 , a 3-(thiophen/thiazole-2-ylthio)pyridine derivative, was found to arrest the cell cycle at the G0/G1 phase in Hep-G2 liver cancer cells.[8][9] This indicates that the compound interferes with the molecular machinery that governs the transition from a quiescent state to a proliferative state.

Furthermore, some thieno[3,2-d]pyrimidines, a class of fused thiophenylpyridines, have been designed through a scaffold-hopping approach and demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells.[10] Molecular docking studies suggest that these compounds may target cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[10]

C. Cytotoxic Activity Against Diverse Cancer Cell Lines

The anticancer potential of thiophenylpyridine derivatives has been validated through their cytotoxic effects against a variety of human cancer cell lines.

| Compound Class | Cancer Cell Line(s) | Potency (IC₅₀/GI₅₀) | Reference(s) |

| 4-Thiophenyl-pyridines | HepG-2 (Liver), MCF-7 (Breast) | Potent, e.g., 10b (0.161 µM vs EGFR) | [5][6] |

| 3-(Thiophen/thiazole-2-ylthio)pyridines | K562 (Leukemia), Hep-G2 (Liver), HCT-116 (Colon), WSU-DLCL2 (Lymphoma), A549 (Lung) | Moderate to potent, e.g., 43 (1.3 µM vs WSU-DLCL2) | [8] |

| 7-Phenoxythieno[3,2-b]pyridines | HT29 (Colon), SW620 (Colon) | Potent, e.g., 15f (<1 µM) | [11] |

| Thiophenyl Thiazolyl-Pyridine Hybrids | A549 (Lung) | Excellent | [7] |

II. Thiophenylpyridine Scaffolds in the Fight Against Infectious Diseases

The rise of multidrug-resistant (MDR) pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents with new mechanisms of action.[2][12] The thiophenylpyridine scaffold has emerged as a promising foundation for the development of such agents.

A. Antibacterial Activity and Mechanism of Action

Thiophenyl-substituted pyrimidine derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs).[12] Some of these compounds have shown higher potency than conventional antibiotics like vancomycin and methicillin.[12]